2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Overview
Description
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and a propan-2-yl group attached to the fifth position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with a suitable reagent to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine: In medicine, 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid exerts its effects depends on its molecular targets and pathways. The oxadiazole ring can interact with various biological targets, potentially influencing signaling pathways and enzyme activities.
Comparison with Similar Compounds
2-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
2-(Propan-2-yl)-1,3,4-oxadiazole-5-carboxylic acid
2-(Propan-2-yl)-1,2,4-triazole-3-carboxylic acid
Uniqueness: 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is unique due to its specific structural features, such as the position of the propan-2-yl group and the presence of the acetic acid moiety. These features can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMXAYSYMPKABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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